Phenyl N-octylcarbamate
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Overview
Description
Phenyl N-octylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-octylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with octanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired carbamate product. Another method involves the use of carbamoyl chlorides, which react with phenols to form carbamates .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-octylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or other related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl or octyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Phenyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes like cholesterol esterase.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
Phenyl N-octylcarbamate can be compared with other carbamates such as:
- Phenyl N-butylcarbamate
- Phenyl N-hexylcarbamate
- Phenyl N-benzylcarbamate
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain carbamates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Comparison with Similar Compounds
- Phenyl N-butylcarbamate: Shorter alkyl chain, different solubility and reactivity.
- Phenyl N-hexylcarbamate: Intermediate chain length, similar but less pronounced properties.
- Phenyl N-benzylcarbamate: Aromatic substituent, different steric and electronic effects .
Properties
CAS No. |
97480-56-3 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
phenyl N-octylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-16-15(17)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17) |
InChI Key |
VHEIRPSEWPYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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